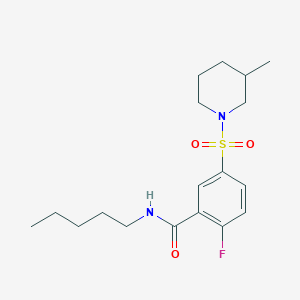
(1-Propyl-1H-indazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Propyl-1H-indazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BN2O2, and its molecular weight is 161.95 . The structure includes a boronic acid group attached to an indazole ring, which is a type of heterocyclic compound containing a pyrazole ring fused to a benzene ring .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.4±0.1 g/cm3 and a boiling point of 457.0±37.0 °C at 760 mmHg . The compound is expected to be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR) Studies
This compound is utilized in the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, acting as MCH-1 antagonists for treating obesity. Rapid analog generation is enabled by Suzuki coupling of boronic acids, exploring the SAR of the MCH-1 receptor with diverse aryl and heterocyclic moieties. This showcases its pivotal role in developing potential weight loss agents (Hadden et al., 2010).
AKT Inhibition Activity
A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including this boronic acid derivative, have been synthesized and evaluated for their Akt kinase activity, demonstrating its application in medicinal chemistry for targeting signaling pathways (Gogireddy et al., 2014).
Experimental NMR Spectral Assignments
Research into the molecular structure and resonance states of similar boronic acid molecules has been conducted using nuclear magnetic resonance (NMR) spectroscopy. This involves exploring different resonance forms under varying temperatures, highlighting its significance in understanding molecular symmetry and behavior (Dikmen, 2018).
Organic Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials
Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have been shown to be an effective approach for screening RTP and ML materials. This illustrates the compound's potential in developing new materials with unique optical properties (Zhang et al., 2018).
Responsive Polymers and Polymeric Materials
Boronic acid-functionalized (co)polymers have been developed for various applications, including drug delivery and sensor materials, by exploiting their responsiveness to pH and sugar concentrations. This underscores the versatile utility of boronic acid derivatives in creating responsive and dynamic material systems (Vancoillie et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (1-Propyl-1H-indazol-5-yl)boronic acid, as an organoboron compound, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which could have various molecular and cellular effects.
Action Environment
The compound is a solid at room temperature and is typically stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
properties
IUPAC Name |
(1-propylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-2-5-13-10-4-3-9(11(14)15)6-8(10)7-12-13/h3-4,6-7,14-15H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLUHAVRKXEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

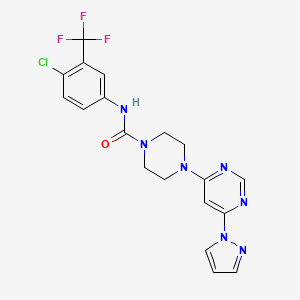
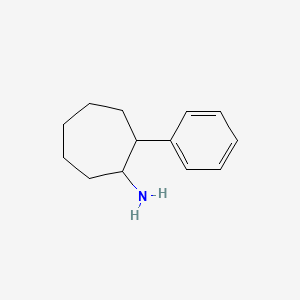
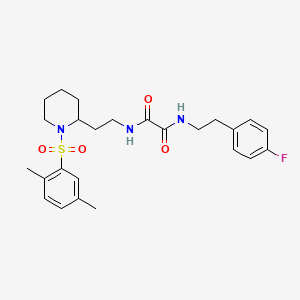
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)
![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)
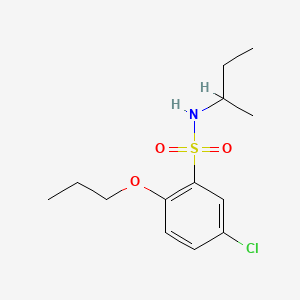
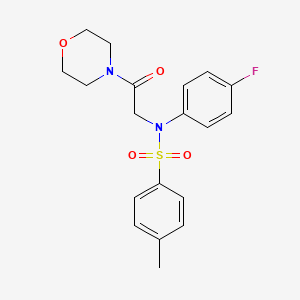


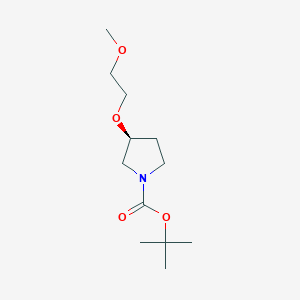
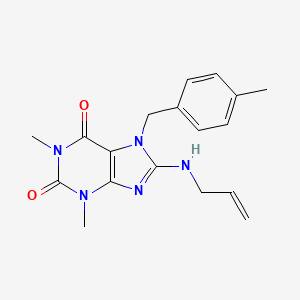
![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)
